molecular formula C9H18N2O B13174859 N-(4-methylpiperidin-3-yl)propanamide

N-(4-methylpiperidin-3-yl)propanamide

Cat. No.: B13174859
M. Wt: 170.25 g/mol
InChI Key: GMCAFNXDHSREPU-UHFFFAOYSA-N
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Description

N-(4-methylpiperidin-3-yl)propanamide: is an organic compound that belongs to the class of amides It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpiperidin-3-yl)propanamide typically involves the reaction of 4-methylpiperidine with propanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{4-methylpiperidine} + \text{propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-methylpiperidin-3-yl)propanamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry: N-(4-methylpiperidin-3-yl)propanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methylpiperidin-3-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

    Propionamide: A simple amide with a similar structure but lacking the piperidine ring.

    N-methyl-3-(piperidin-4-yl)propanamide: A closely related compound with a similar piperidine ring structure.

Uniqueness: N-(4-methylpiperidin-3-yl)propanamide is unique due to the presence of the 4-methylpiperidine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from simpler amides and allows for a broader range of applications in research and industry.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-(4-methylpiperidin-3-yl)propanamide

InChI

InChI=1S/C9H18N2O/c1-3-9(12)11-8-6-10-5-4-7(8)2/h7-8,10H,3-6H2,1-2H3,(H,11,12)

InChI Key

GMCAFNXDHSREPU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CNCCC1C

Origin of Product

United States

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